2,2-Diphenylacetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Diphenylacetate can be synthesized through various methods. One common synthetic route involves the reaction of benzaldehyde with sodium cyanide to produce benzoin, which is then reacted with potassium bromate to obtain phenylhydroxy acid. Finally, esterification with methanol yields methyl diphenylhydroxyacetate .
Industrial Production Methods
In industrial settings, the preparation of this compound involves the use of glyoxylic acid and benzene as starting materials. The reaction conditions typically include crystallization from benzene, water, or aqueous ethanol solutions .
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenylacetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is also involved in esterification and decarboxylation reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation reactions often involve reagents like bromine or chlorine.
Esterification: Methanol and sulfuric acid are commonly used in esterification reactions.
Major Products Formed
The major products formed from these reactions include methyl diphenylhydroxyacetate, benzilic acid, and various substituted derivatives .
Scientific Research Applications
2,2-Diphenylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 2,2-Diphenylacetate involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the function of muscarinic receptors, which are involved in various physiological processes . The compound’s effects are mediated through its binding to specific sites on these molecular targets, leading to alterations in cellular signaling pathways .
Comparison with Similar Compounds
2,2-Diphenylacetate is unique among similar compounds due to its specific structural features and reactivity. Similar compounds include:
Diphenylacetic acid: This compound shares a similar structure but lacks the ester functional group.
Benzilic acid: Another structurally related compound, differing in its functional groups and reactivity.
In comparison, this compound exhibits distinct properties such as higher solubility in organic solvents and specific reactivity patterns in esterification reactions .
Properties
IUPAC Name |
2,2-diphenylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H,15,16)/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHXGXCGESYPCW-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11O2- |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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